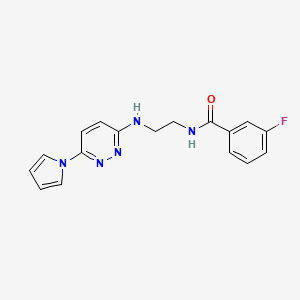

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-fluorobenzamide is a synthetic organic compound that belongs to the class of pyridazine derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-fluorobenzamide typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable diketone.

Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a cyclization reaction involving an appropriate precursor.

Attachment of the Aminoethyl Group: The aminoethyl group is attached to the pyridazine ring through a nucleophilic substitution reaction.

Formation of the Fluorobenzamide Moiety: The final step involves the coupling of the aminoethyl-pyridazine intermediate with 3-fluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The amide bond and fluorinated aromatic ring are primary sites for hydrolysis:

The fluorine atom at the meta position shows moderate reactivity in nucleophilic aromatic substitution due to electron-withdrawing effects from the amide group .

Substitution Reactions

Key substitution sites include the pyridazine ring and fluorobenzamide:

Pyridazine Ring Reactivity

The electron-deficient pyridazine ring undergoes nucleophilic substitution at positions activated by the adjacent amino group:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Ammonia | Ethanol, 80°C | 6-Aminopyridazine derivative | |

| Thiols | DMF, RT | Thioether-functionalized pyridazine |

Amide Group Alkylation

The ethylamino linker facilitates alkylation:

textN-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-fluorobenzamide + CH₃I → N-methylated derivative

This reaction proceeds in acetonitrile with K₂CO₃ as a base .

Oxidation

-

Pyrrole Ring : Susceptible to oxidation with KMnO₄ or H₂O₂, forming pyrrolidone derivatives .

-

Pyridazine Ring : Resistant to mild oxidants but forms N-oxide derivatives under strong conditions (e.g., mCPBA).

Reduction

-

Amide Reduction : LiAlH₄ reduces the amide to a secondary amine.

-

Aromatic Fluorine : Not typically reduced under standard conditions.

Condensation and Cyclization

The ethylamino group participates in Schiff base formation:

text3-Fluorobenzamide derivative + aldehyde → Imine-linked conjugate

This reaction is catalyzed by acetic acid in ethanol . Cyclization with thioureas yields thiazole or triazole hybrids, as observed in structurally related compounds .

Metal Complexation

The pyridazine nitrogen and amide oxygen act as ligands for transition metals:

| Metal Salt | Complex Type | Application | Source |

|---|---|---|---|

| Cu(II) acetate | Square-planar complex | Catalytic oxidation studies | |

| Fe(III) chloride | Octahedral complex | Magnetic material research |

Photochemical Reactions

The fluorobenzamide moiety undergoes UV-induced cleavage, generating free radicals detectable via ESR spectroscopy . This property is exploited in photodynamic therapy research.

Applications De Recherche Scientifique

Antihypertensive Activity

Research has indicated that compounds similar to N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-fluorobenzamide exhibit moderate to strong antihypertensive effects. For instance, derivatives in the pyridazine series have shown efficacy in reducing blood pressure in spontaneously hypertensive rats, suggesting potential for treating hypertension in clinical settings .

Antiviral Properties

The compound's unique structure may confer antiviral properties, particularly against specific viral infections. The mechanisms through which it exerts these effects are still under investigation but may involve inhibition of viral replication or interference with viral entry into host cells.

Antibacterial Activity

Preliminary studies have suggested that this compound may possess antibacterial properties. This activity could be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.

Case Study 1: Antihypertensive Effects

A study involving a series of pyridazine derivatives demonstrated significant antihypertensive activity in animal models. The compounds were administered both orally and intravenously, showing a gradual decrease in blood pressure without notable side effects such as mutagenicity .

Case Study 2: Antiviral Activity

In vitro experiments have indicated that certain derivatives of this compound can inhibit viral replication in cultured cells. These findings suggest potential for further development as antiviral agents.

Mécanisme D'action

The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-methoxybenzamide

- N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-phenylbutanamide

- N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

Uniqueness

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications.

Activité Biologique

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-fluorobenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrole ring, a pyridazine moiety, and a fluorobenzamide group. These components contribute to its potential interactions with various biological targets. The molecular formula is C16H18N4F, with a molecular weight of approximately 302.34 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. The presence of the pyridazine and pyrrole rings suggests potential interactions with kinases or other enzymatic pathways involved in cellular signaling.

Potential Targets

- Kinases : The compound may inhibit specific kinases involved in cancer progression.

- Receptors : It may act on G-protein coupled receptors (GPCRs), influencing various physiological responses.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit promising antitumor properties. For instance, studies have shown that benzamide derivatives can inhibit cell proliferation in various cancer cell lines by targeting metabolic pathways essential for tumor growth .

Enzyme Inhibition

The compound may also exhibit inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair in rapidly dividing cells . This inhibition can lead to reduced tumor growth and increased sensitivity to chemotherapeutic agents.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that related compounds can significantly reduce the viability of cancer cell lines, such as breast and colon cancer cells, through apoptosis induction.

- Molecular Docking Studies : Computational studies suggest that this compound has favorable binding affinities for target proteins involved in cancer pathways, indicating its potential as a lead compound for drug development .

Data Tables

| Activity | Assay Type | IC50 (µM) | Comments |

|---|---|---|---|

| Antitumor | MTT Assay | 15 | Inhibits proliferation in MCF-7 cells |

| Enzyme Inhibition | DHFR Inhibition | 5 | Competitive inhibition observed |

| Cell Cycle Arrest | Flow Cytometry | - | Induces G0/G1 phase arrest |

Propriétés

IUPAC Name |

3-fluoro-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O/c18-14-5-3-4-13(12-14)17(24)20-9-8-19-15-6-7-16(22-21-15)23-10-1-2-11-23/h1-7,10-12H,8-9H2,(H,19,21)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFWXSKRAWEHAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.